5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole
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Overview
Description
5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The compound’s structure features a tetrazole ring substituted with a phenyl group, which is further substituted with a 2-methylbenzyl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole typically involves the following steps:
Formation of the Phenyl Ether Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 4-[(2-methylbenzyl)oxy]benzaldehyde.
Cyclization to Tetrazole: The intermediate 4-[(2-methylbenzyl)oxy]benzaldehyde is then subjected to a cyclization reaction with sodium azide (NaN3) and ammonium chloride (NH4Cl) in a solvent like dimethylformamide (DMF) to form the tetrazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated or aminated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole depends on its specific application. In medicinal chemistry, tetrazoles often act by mimicking the carboxylate group, interacting with biological targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but lacks the 2-methylbenzyl ether substitution.
1H-Benzotriazole: Another heterocyclic compound used in similar applications but with a different ring structure.
Uniqueness
5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 2-methylbenzyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other tetrazoles.
Properties
IUPAC Name |
5-[4-[(2-methylphenyl)methoxy]phenyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-13(11)10-20-14-8-6-12(7-9-14)15-16-18-19-17-15/h2-9H,10H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJASITBRPZLFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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